2-(3-Ethoxyphenyl)-2-pentanol

Description

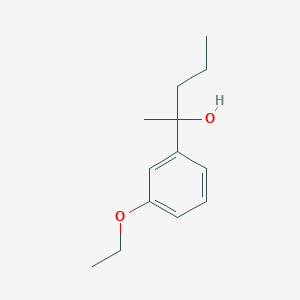

2-(3-Ethoxyphenyl)-2-pentanol (CAS: 1443340-11-1) is a secondary alcohol characterized by a pentanol backbone substituted at the second carbon with a 3-ethoxyphenyl group.

Properties

IUPAC Name |

2-(3-ethoxyphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-4-9-13(3,14)11-7-6-8-12(10-11)15-5-2/h6-8,10,14H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAZWMVDPMJNAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC(=CC=C1)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255227 | |

| Record name | Benzenemethanol, 3-ethoxy-α-methyl-α-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443340-11-1 | |

| Record name | Benzenemethanol, 3-ethoxy-α-methyl-α-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 3-ethoxy-α-methyl-α-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxyphenyl)-2-pentanol typically involves the reaction of 3-ethoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then purified to obtain the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.

Reduction: Formation of this compound derivatives.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-(3-Ethoxyphenyl)-2-pentanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and phenyl ring play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues

The table below compares 2-(3-Ethoxyphenyl)-2-pentanol with structurally related compounds:

Key Differences and Implications

Substituent Effects: The 3-ethoxyphenyl group in this compound introduces aromaticity and electron-donating effects, likely enhancing solubility in polar solvents compared to aliphatic analogs like 3-Ethyl-2-pentanol.

Stereochemical Considerations: Unlike 2-pentanol enantiomers, which exhibit divergent olfactory thresholds (e.g., (R)-form: 163.30 mg/L in ethanol; (S)-form: 78.58 mg/L ), the bulky 3-ethoxyphenyl group in this compound may reduce volatility and modify sensory properties.

Synthetic Pathways: Microwave-assisted lipase catalysis, effective for resolving 2-pentanol racemates , could be adapted for synthesizing enantiopure this compound, though steric hindrance from the aryl group may require optimized conditions.

Biological Activity

2-(3-Ethoxyphenyl)-2-pentanol is an organic compound notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound is characterized by an ethoxy group attached to a phenyl ring, linked to a pentanol chain, which contributes to its unique chemical behavior and biological interactions.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C13H18O2

- Molecular Weight: 210.28 g/mol

The presence of the ethoxy group enhances the lipophilicity of the compound, potentially influencing its interaction with biological membranes and targets.

The biological activity of this compound is believed to involve its interaction with specific enzymes or receptors in biological pathways. The ethoxy group and the phenyl ring are critical for binding affinity, which may modulate various biochemical pathways. The compound's activity may be linked to:

- Antimicrobial Activity: Inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects: Modulation of inflammatory mediators such as cytokines and chemokines, potentially through inhibition of NF-κB signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The compound significantly decreased levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Case Studies

- Study on Antimicrobial Efficacy : A research team investigated the antimicrobial properties of various phenolic compounds, including this compound. The results highlighted its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.

- Inflammation Model : In a mouse model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound could be beneficial in treating inflammatory conditions.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Activity | Remarks |

|---|---|---|

| 2-(3-Methoxyphenyl)-2-pentanol | Moderate antimicrobial activity | Less potent than its ethoxy counterpart |

| 2-(3-Hydroxyphenyl)-2-pentanol | Strong anti-inflammatory effects | Similar mechanism but different efficacy |

| 2-(3-Chlorophenyl)-2-pentanol | Variable activity | Chlorine substitution affects biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.